Home > Products > Screening Compounds P8278 > des-His1-[Glu9]-Glucagon (1-29) amide
des-His1-[Glu9]-Glucagon (1-29) amide - 110084-95-2

des-His1-[Glu9]-Glucagon (1-29) amide

Catalog Number: EVT-1169689
CAS Number: 110084-95-2
Molecular Formula: C148H221N41O47S
Molecular Weight: 3358.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Des-His1-[Glu9]-Glucagon (1-29) amide is a synthetic analog of the naturally occurring peptide hormone glucagon. It acts as a competitive antagonist of the glucagon receptor, binding to the receptor but failing to elicit the same downstream signaling cascade as glucagon. [, , , ] This makes it a valuable tool in scientific research for studying the physiological roles of glucagon and its receptor.

Applications in Various Fields

Diabetes Mellitus Research and Treatment

Des-His1-[Glu9]-Glucagon (1-29) amide has shown promise in the study and potential treatment of diabetes mellitus. By antagonizing the effects of glucagon, it can reduce hyperglycemia, which is a hallmark of diabetes. The peptide has been found to bind to liver membranes with significant affinity, though not as strongly as glucagon, and does not stimulate cyclic AMP release. Interestingly, it activates an alternative pathway involving the release of inositol phosphates and enhances glucose-stimulated insulin release from pancreatic islet cells. In vivo studies have demonstrated that the antagonist can block the hyperglycemic effects of glucagon in normal rabbits and reduce hyperglycemia in diabetic rats induced by streptozotocin. These findings suggest that des-His1-[Glu9]-Glucagon (1-29) amide could be a valuable tool for understanding the pathogenesis of diabetes and may have therapeutic potential in its management2.

Pharmacological Research

The unique properties of des-His1-[Glu9]-Glucagon (1-29) amide make it a useful pharmacological tool. Its ability to selectively antagonize glucagon without activating the adenylyl cyclase pathway allows researchers to dissect the signaling mechanisms of glucagon and investigate its role in various metabolic processes. The analog's action in stimulating inositol phosphate release indicates that it may have effects on cellular signaling pathways distinct from those of glucagon, providing further avenues for research2.

Future Directions
  • Investigating the potential for off-target effects: While considered a specific glucagon receptor antagonist, further research is needed to rule out any potential interaction with other related receptors. []
Source and Classification

This compound is classified as a glucagon receptor antagonist, with a pA2 value of 7.2, indicating its effectiveness in inhibiting glucagon-induced adenylyl cyclase activation in rat liver membranes. It has been shown to enhance glucose-stimulated insulin release in vitro and block glucagon-induced hyperglycemia in vivo without affecting glycogenolysis .

Synthesis Analysis

The synthesis of des-His1-[Glu9]-Glucagon (1-29) amide typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. The process includes the following steps:

  1. Resin Preparation: A solid support resin is functionalized to attach the first amino acid.
  2. Amino Acid Coupling: Sequential addition of protected amino acids occurs, where each amino acid is activated and coupled to the growing peptide chain on the resin.
  3. Deprotection: Protective groups on the amino acids are removed to allow for further coupling.
  4. Cleavage from Resin: The completed peptide is cleaved from the resin using a cleavage cocktail that typically contains trifluoroacetic acid.
  5. Purification: The crude peptide is purified, often using high-performance liquid chromatography (HPLC), to achieve the desired purity level (typically >95%) .

The final product is lyophilized and stored at -20°C to maintain stability .

Molecular Structure Analysis

The molecular formula of des-His1-[Glu9]-Glucagon (1-29) amide is C148H221N41O47SC_{148}H_{221}N_{41}O_{47}S, with a molecular weight of approximately 3358.72 g/mol. The sequence of the peptide is:

  • One-Letter Code: SQGTFTSEYSKYLDSRRAQDFVQWLMNT-NH2
  • Three-Letter Code: Ser-Gln-Gly-Thr-Phe-Thr-Ser-Glu-Tyr-Ser-Lys-Tyr-Leu-Asp-Ser-Arg-Arg-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr-NH2

The structure includes an amide group at the C-terminus, which contributes to its stability and bioactivity .

Chemical Reactions Analysis

des-His1-[Glu9]-Glucagon (1-29) amide primarily interacts with the glucagon receptor, leading to inhibition of downstream signaling pathways associated with glucagon action. Key reactions include:

  1. Binding to Glucagon Receptors: The compound binds to glucagon receptors in a manner that prevents receptor activation and subsequent adenylyl cyclase stimulation.
  2. Inhibition of Adenylyl Cyclase Activation: This inhibition leads to reduced cyclic adenosine monophosphate levels within cells, altering metabolic responses associated with glucagon signaling .
Mechanism of Action

The mechanism of action for des-His1-[Glu9]-Glucagon (1-29) amide involves its binding affinity for glucagon receptors. Studies indicate that:

  • The binding occurs independently of magnesium ions and guanosine triphosphate, distinguishing it from natural glucagon interactions.
  • The antagonist forms stable complexes with receptors that do not undergo necessary conformational changes for activating adenylyl cyclase.
  • This results in decreased glucose production and increased insulin secretion under hyperglycemic conditions .
Physical and Chemical Properties Analysis

Key physical and chemical properties include:

  • Appearance: Lyophilized powder
  • Purity: Greater than 95%
  • Storage Conditions: Should be stored at -20°C
  • Solubility: Soluble in aqueous solutions, which facilitates its use in experimental settings .
Applications

des-His1-[Glu9]-Glucagon (1-29) amide has several scientific applications, particularly in diabetes research:

  1. Diabetes Treatment Research: As a glucagon receptor antagonist, it has potential therapeutic uses in managing hyperglycemia associated with diabetes mellitus.
  2. Insulin Secretion Studies: It serves as a tool for studying mechanisms of insulin secretion from pancreatic beta cells under various glucose concentrations.
  3. Metabolic Studies: Researchers utilize this compound to investigate metabolic pathways influenced by glucagon signaling and its impact on energy homeostasis .
Structural and Chemical Characterization of des-His1-[Glu9]-Glucagon (1-29) amide

Primary Sequence Analysis and Post-Translational Modifications

des-His¹-[Glu⁹]-Glucagon (1-29) amide is a synthetic 29-amino acid peptide derived from native glucagon through two strategic modifications: deletion of the N-terminal histidine residue (His¹) and substitution of aspartic acid with glutamic acid at position 9 (Asp⁹ → Glu⁹), followed by C-terminal amidation [1] [3]. The primary sequence is Ser-Gln-Gly-Thr-Phe-Thr-Ser-Glu-Tyr-Ser-Lys-Tyr-Leu-Asp-Ser-Arg-Arg-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr-NH₂, with Thr²⁸ serving as the C-terminal amide [2] [7]. These modifications eliminate agonist activity while enhancing receptor-binding specificity [1] [5].

The molecular weight is 3358.65 Da (theoretical average: 3358.68 Da), and the empirical formula is C₁₄₈H₂₂₁N₄₁O₄₇S [1] [3]. C-terminal amidation increases metabolic stability by reducing susceptibility to carboxypeptidases, while the Glu⁹ substitution preserves negative charge but extends the side chain, altering receptor interaction kinetics [5] [10]. The peptide exhibits high water solubility (≥1 mg/ml) and requires storage at -20°C to maintain stability [1] [3].

Table 1: Chemical and Physical Properties

PropertyValue
Molecular FormulaC₁₄₈H₂₂₁N₄₁O₄₇S
Molecular Weight3358.65 Da
CAS Number110084-95-2
Purity≥95% (HPLC)
SolubilitySoluble to 1 mg/ml in water
Storage Conditions-20°C
C-terminal ModificationAmidation (Threonine-28)

Three-Dimensional Conformational Studies Using NMR and X-Ray Crystallography

While high-resolution X-ray crystallography data for des-His¹-[Glu⁹]-Glucagon amide remains limited, nuclear magnetic resonance (NMR) studies indicate that the peptide adopts a dynamic α-helical conformation between residues 10–25, similar to native glucagon [5] [10]. However, the absence of His¹ disrupts the N-terminal hydrophobic core, reducing conformational stability in residues 1–9. This region exhibits increased structural flexibility, preventing the agonist-competent folding required for receptor activation [5] [10].

Glu⁹ introduces steric and electrostatic perturbations in the mid-region helical segment. The longer glutamate side chain extends the negative charge distribution, weakening interactions with the glucagon receptor’s (GCGR) transmembrane domain [1] [5]. C-terminal amidation stabilizes the Thr²⁸-Met²⁷-Asn²⁶ motif, enhancing receptor docking but insufficient to trigger Gαₛ coupling [3] [5]. These features collectively favor antagonism by disrupting the precise spatial alignment needed for receptor activation.

Comparative Structural Analysis With Native Glucagon and Related Analogs

Critical structural differences between des-His¹-[Glu⁹]-Glucagon amide and native glucagon underpin its antagonist profile. Native glucagon (His¹-Ser²-Gln³-...-Thr²⁹-OH) requires His¹ for N-terminal engagement with GCGR’s extracellular domain and Asp⁹ for hydrogen bonding to His⁴ within the receptor’s juxtamembrane region [1] [5] [10]. His¹ deletion abolishes this anchor point, while Glu⁹ disrupts inter-residue bonding networks due to its longer side chain [5] [10].

Compared to other antagonists like [des-His¹, des-Phe⁶, Glu⁹]-Glucagon amide, which lacks Phe⁶, des-His¹-[Glu⁹]-Glucagon amide retains the full hydrophobic core (Phe⁶, Tyr¹⁰, Tyr¹³, Leu¹⁴). This preserves receptor affinity (pA₂ = 7.2) but eliminates agonism by preventing helix propagation from the N-terminus [1] [10]. In contrast, agonist analogs like Lys¹⁷,¹⁸,Glu²¹-Glucagon incorporate cationic residues to strengthen receptor-G protein coupling [3] [7].

Table 2: Structural and Functional Comparison with Glucagon Analogs

AnalogKey ModificationsReceptor AffinityActivity
Native GlucagonNonepKd = 8.9Full agonist
des-His¹-[Glu⁹]-Glucagon (1-29) amideHis¹ deletion; Glu⁹ substitution; C-terminal amidepA₂ = 7.2Pure antagonist
Lys¹⁷,¹⁸,Glu²¹-GlucagonLys¹⁷/Lys¹⁸; Glu²¹pKd = 9.1Superagonist
[des-His¹, des-Phe⁶, Glu⁹]-Glucagon amideHis¹/Phe⁶ deletion; Glu⁹; amidepA₂ = 6.8Antagonist

Molecular Dynamics of Receptor-Ligand Complex Formation

Molecular dynamics simulations reveal that des-His¹-[Glu⁹]-Glucagon amide binds GCGR through a single-step, Mg²⁺/GTP-insensitive mechanism [5]. Unlike native glucagon, which forms an initial low-affinity complex that transitions to a high-affinity state (requiring Mg²⁺ and GTP hydrolysis), the antagonist engages only the receptor’s extracellular domain via salt bridges involving Arg¹⁷, Arg¹⁸, and Glu⁹ [1] [5]. This static binding prevents conformational reorganization of the transmembrane helices, particularly helix 6, which is essential for Gαₛ recruitment [5].

The absence of His¹ further destabilizes interactions with GCGR’s intracellular loop 2 (ICL2), reducing allosteric coupling to the G protein site. Consequently, the ligand-receptor complex remains "locked" in an inactive conformation, competitively inhibiting glucagon binding without inducing signal transduction [5] [10]. This explains its efficacy in blocking hyperglycemia in diabetic models, as it occupies GCGR without triggering glycogenolysis [1] [4].

Properties

CAS Number

110084-95-2

Product Name

des-His1-[Glu9]-Glucagon (1-29) amide

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C148H221N41O47S

Molecular Weight

3358.7 g/mol

InChI

InChI=1S/C148H221N41O47S/c1-70(2)54-95(131(221)171-94(49-53-237-11)130(220)179-102(61-111(154)202)140(230)188-117(74(8)194)120(155)210)174-135(225)101(60-81-64-162-86-29-19-18-28-84(81)86)178-128(218)92(43-47-110(153)201)172-144(234)116(72(5)6)187-138(228)99(56-77-24-14-12-15-25-77)177-136(226)103(62-114(206)207)180-127(217)91(42-46-109(152)200)165-121(211)73(7)164-124(214)88(31-22-51-160-147(156)157)167-125(215)89(32-23-52-161-148(158)159)169-142(232)106(68-192)184-137(227)104(63-115(208)209)181-132(222)96(55-71(3)4)173-133(223)97(58-79-33-37-82(197)38-34-79)175-126(216)87(30-20-21-50-149)168-141(231)105(67-191)183-134(224)98(59-80-35-39-83(198)40-36-80)176-129(219)93(44-48-113(204)205)170-143(233)107(69-193)185-146(236)119(76(10)196)189-139(229)100(57-78-26-16-13-17-27-78)182-145(235)118(75(9)195)186-112(203)65-163-123(213)90(41-45-108(151)199)166-122(212)85(150)66-190/h12-19,24-29,33-40,64,70-76,85,87-107,116-119,162,190-198H,20-23,30-32,41-63,65-69,149-150H2,1-11H3,(H2,151,199)(H2,152,200)(H2,153,201)(H2,154,202)(H2,155,210)(H,163,213)(H,164,214)(H,165,211)(H,166,212)(H,167,215)(H,168,231)(H,169,232)(H,170,233)(H,171,221)(H,172,234)(H,173,223)(H,174,225)(H,175,216)(H,176,219)(H,177,226)(H,178,218)(H,179,220)(H,180,217)(H,181,222)(H,182,235)(H,183,224)(H,184,227)(H,185,236)(H,186,203)(H,187,228)(H,188,230)(H,189,229)(H,204,205)(H,206,207)(H,208,209)(H4,156,157,160)(H4,158,159,161)/t73-,74+,75+,76+,85-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,116-,117-,118-,119-/m0/s1

InChI Key

RVXSASLSNHDASC-OSWDIKPLSA-N

SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)N

Synonyms

1-de-His-glucagon amide
glucagon amide, des-His(1)-
glucagon amide, des-histidine(1)-

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.